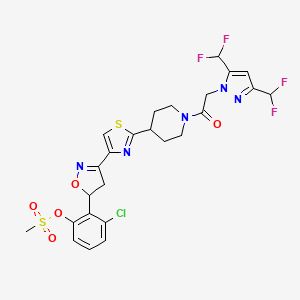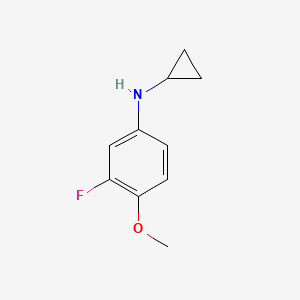
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine typically involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of fluoroquinolone antibiotics, it interacts with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine include:
- 3-Fluoro-4-methoxyaniline
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of fluoroquinolone antibiotics. Its cyclopropyl and fluoro groups contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
FBLDQMCFXIZNRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


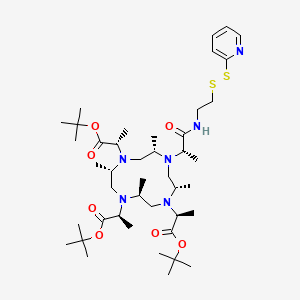
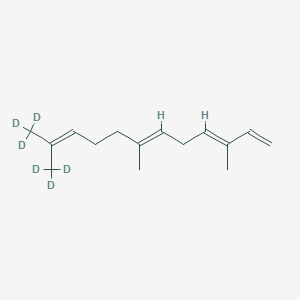
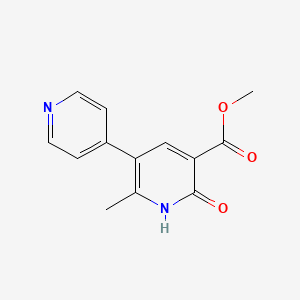

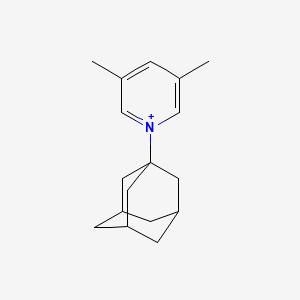
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
